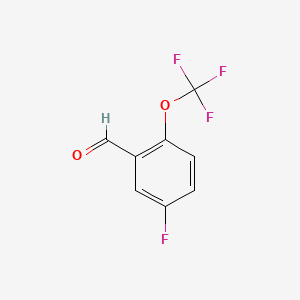

5-Fluoro-2-(trifluoromethoxy)benzaldehyde

Description

International Union of Pure and Applied Chemistry Name and Systematic Nomenclature

The systematic nomenclature of 5-fluoro-2-(trifluoromethoxy)benzaldehyde follows established International Union of Pure and Applied Chemistry conventions for substituted aromatic aldehydes. The official International Union of Pure and Applied Chemistry name precisely describes the molecular structure by indicating the positions of substituents on the benzaldehyde backbone. The compound's systematic name reflects the benzaldehyde parent structure with two distinct fluorine-containing substituents: a fluorine atom at position 5 and a trifluoromethoxy group at position 2.

The numbering system begins with the aldehyde carbon as position 1, following standard aromatic nomenclature protocols. The fluorine substituent occupies the 5-position, which corresponds to the meta position relative to the aldehyde functionality. The trifluoromethoxy group (-OCF₃) is positioned at the 2-position, representing the ortho position relative to the aldehyde group. This specific substitution pattern creates a unique electronic environment within the aromatic system, with both substituents exerting electron-withdrawing effects through different mechanisms.

Alternative naming conventions and synonyms for this compound include systematic descriptors that emphasize different structural aspects. The compound is also referenced as 5-fluoro-2-trifluoromethoxy benzaldehyde in various chemical databases and commercial catalogs. The Chemical Abstracts Service registry number 1092460-81-5 serves as the definitive identifier for this specific isomer, distinguishing it from other fluorinated benzaldehyde derivatives. The systematic nomenclature ensures unambiguous identification while providing clear structural information about the relative positions of functional groups.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₈H₄F₄O₂, indicating a composition of eight carbon atoms, four hydrogen atoms, four fluorine atoms, and two oxygen atoms. This formula represents a compact arrangement of atoms with a high degree of fluorination, contributing to the compound's distinctive chemical properties. The molecular weight has been precisely determined as 208.112 grams per mole, reflecting the significant contribution of the multiple fluorine atoms to the overall molecular mass.

The elemental composition analysis reveals several important structural characteristics. The carbon-to-hydrogen ratio of 2:1 indicates a high degree of unsaturation typical of aromatic compounds. The presence of four fluorine atoms in a relatively small molecular framework represents approximately 36.5% of the total molecular weight, demonstrating the substantial influence of fluorine substitution on the compound's physical properties. The two oxygen atoms are distributed between the aldehyde carbonyl group and the trifluoromethoxy substituent, each serving distinct functional roles within the molecular structure.

The molecular weight distribution among constituent elements demonstrates the predominant influence of the fluorinated substituents on the compound's overall mass characteristics. The exceptionally high fluorine content distinguishes this compound from conventional benzaldehyde derivatives and contributes to its unique physicochemical properties. The compact molecular structure with multiple electron-withdrawing groups creates a highly polarized electronic distribution that influences both chemical reactivity and intermolecular interactions.

Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. The compound exhibits a distinctive refractive index of 1.4405, which serves as a fundamental optical property for identification purposes. This refractive index value is characteristic of highly fluorinated aromatic compounds and reflects the electronic polarization effects of the multiple fluorine substituents.

Nuclear magnetic resonance spectroscopy provides crucial structural information through characteristic chemical shifts and coupling patterns. The aromatic protons exhibit chemical shifts typical of electron-deficient benzene rings due to the strong electron-withdrawing effects of both fluorine substituents. The aldehyde proton appears as a distinctive downfield signal, with its chemical shift influenced by the electronic environment created by the nearby trifluoromethoxy group. Fluorine nuclear magnetic resonance spectroscopy reveals multiple distinct fluorine environments corresponding to the isolated fluorine atom and the trifluoromethoxy group.

The Simplified Molecular Input Line Entry System notation for this compound is C1=CC(=C(C=C1F)C=O)OC(F)(F)F, which provides a systematic representation of the molecular connectivity. This notation encodes the complete structural information including the positions of all substituents and the aromatic ring connectivity pattern. The International Chemical Identifier key DLJQIFHQYJCQHB-UHFFFAOYSA-N serves as a unique molecular identifier derived from the complete structural information. Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 208, consistent with the calculated molecular weight.

Crystallographic Data and X-ray Diffraction Studies

The crystallographic characterization of this compound provides essential information about its solid-state structure and molecular packing arrangements. The compound exhibits air sensitivity, requiring special handling conditions during crystal growth and diffraction studies. Storage protocols specify maintenance in cool, dry conditions away from air and strong oxidizing agents to preserve crystalline integrity. The air-sensitive nature of the compound necessitates inert atmosphere techniques for successful crystallographic analysis.

The molecular geometry in the crystalline state reflects the influence of intermolecular interactions between neighboring molecules. The presence of multiple fluorine atoms creates opportunities for various types of secondary interactions, including fluorine-hydrogen contacts and fluorine-fluorine interactions. These intermolecular forces contribute to the overall crystal packing efficiency and influence the compound's melting behavior and thermal stability. The trifluoromethoxy group orientation relative to the aromatic ring plane affects both intramolecular electronic distribution and intermolecular packing arrangements.

Crystal structure determination requires careful consideration of the compound's stability under standard diffraction conditions. The molecular dimensions and bond angles provide insight into the electronic effects of fluorine substitution on the aromatic system. The carbonyl bond length and the orientation of the aldehyde group relative to the ring plane are influenced by the electron-withdrawing effects of the fluorinated substituents. The overall molecular conformation in the solid state represents an optimized balance between intramolecular electronic effects and intermolecular packing forces.

The crystallographic data reveal important structural features that correlate with the compound's chemical behavior and physical properties. The precise molecular geometry determined through diffraction studies provides validation for computational models and spectroscopic assignments. The crystal packing arrangements offer insights into the intermolecular forces that govern the compound's solid-state properties and phase behavior. These structural details are essential for understanding the relationship between molecular structure and macroscopic properties in fluorinated aromatic compounds.

Propriétés

IUPAC Name |

5-fluoro-2-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJQIFHQYJCQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Fluorination of Trifluoromethyl Precursors

The initial step involves the selective fluorination of trifluoromethyl-substituted aromatic compounds, typically starting from o-trifluoromethyl xylylene dichlorides or related derivatives. The key process parameters include:

- Catalysts: Commonly used catalysts are iron trichloride, cobalt chloride, nickelous chloride, or zinc chloride, which facilitate the fluorination process.

- Fluorinating Agents: Hydrogen fluoride (HF) is employed, with molar ratios ranging from 2:1 to 6:1 relative to the trifluoromethyl precursor.

- Reaction Conditions: The fluoridation occurs at temperatures between 60°C and 120°C, with optimal conditions around 60-95°C for selectivity and yield.

This fluorination step converts chlorinated trifluoromethyl aromatic compounds into fluorinated intermediates such as o-trifluoromethyl xylylene dichlorides, which are crucial for subsequent hydrolysis.

Hydrolysis to Form 2-(Trifluoromethyl)benzaldehyde

Following fluorination, the intermediates undergo hydrolysis to yield 2-(trifluoromethyl)benzaldehyde:

- Reaction Conditions: Hydrolysis is performed at temperatures between 80°C and 150°C, with typical durations of 1 to 30 hours, monitored via chromatographic techniques.

- Catalysts: The same catalysts used in fluorination, such as iron trichloride or zinc chloride, are effective here.

- Reactant Ratios: The molar ratio of water to the trifluoromethyl intermediates is optimized between 0.95:1 and 1.2:1, with a preferred ratio of approximately 1:1.

- Purification: Post-reaction, the mixture is subjected to rectification or distillation at around 70-75°C under reduced pressure (~0.095 MPa) to isolate high-purity 2-(trifluoromethyl)benzaldehyde.

Preparation of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde

The final step involves introducing the fluorine atom at the 5-position and installing the trifluoromethoxy group:

- Electrophilic Aromatic Substitution: Fluorination at the 5-position can be achieved via electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), under controlled conditions to ensure regioselectivity.

- Trifluoromethoxy Group Introduction: The trifluoromethoxy group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents or via a stepwise approach involving trifluoromethylation followed by O-trifluoromethylation.

- Reaction Conditions: These reactions are typically performed at moderate temperatures (around 50-80°C) in suitable solvents like acetonitrile or dichloromethane, with catalysts or additives to enhance selectivity.

Data Summary and Process Optimization

| Step | Reagents | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|

| Fluorination | HF + catalysts | 60-120°C | 1-4 hours | 75-95% | Selective fluorination of trifluoromethyl chlorides |

| Hydrolysis | Water + catalysts | 80-150°C | 1-30 hours | 87-90% | Purification via rectification |

| Aromatic fluorination | Electrophilic fluorination agents | 50-80°C | Variable | Variable | Regioselective fluorination at 5-position |

| Trifluoromethoxy installation | Nucleophilic substitution | 50-80°C | Variable | Variable | Use of trifluoromethylating reagents |

Research Findings and Industrial Implications

Research indicates that the fluorination and hydrolysis methods are highly efficient, with yields exceeding 85% under optimized conditions. The use of common catalysts and reagents makes the process economically viable. Moreover, the process generates minimal waste, primarily consisting of residual acids and solvents, which can be managed with standard waste treatment protocols.

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-2-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 5-Fluoro-2-(trifluoromethoxy)benzoic acid.

Reduction: 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group enhances reactivity and selectivity in chemical reactions, making it valuable for creating specialty chemicals .

Example Reactions:

- Oxidation: Converts to 5-Fluoro-2-(trifluoromethoxy)benzoic acid.

- Reduction: Forms 5-Fluoro-2-(trifluoromethoxy)benzyl alcohol.

- Substitution Reactions: Participates in nucleophilic substitutions leading to various substituted benzaldehydes.

Research indicates potential biological activities, including interactions with enzymes and proteins. The compound's ability to form hydrogen bonds allows it to influence biochemical pathways, acting as an inhibitor or activator in specific enzymatic reactions. This aspect is crucial for drug discovery and development .

Case Study:

A study investigating the interaction of similar fluorinated compounds with cytochrome P450 enzymes demonstrated that modifications in the molecular structure significantly affect enzyme activity, suggesting that this compound could exhibit similar properties.

Medicinal Chemistry

The compound is explored as a potential pharmacophore in drug design due to its unique electronic properties imparted by the trifluoromethoxy group. Its modifications can lead to compounds with enhanced biological activity against specific targets, making it a candidate for further medicinal research .

Clinical Implications:

Research has shown that fluorinated compounds can improve metabolic stability and bioavailability in drug candidates, which may be applicable to derivatives of this compound .

Material Science

In material science, this compound is utilized in producing specialty chemicals and advanced materials due to its unique properties. It can be employed in synthesizing polymers with desirable thermal and mechanical properties .

Data Tables

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below compares 5-Fluoro-2-(trifluoromethoxy)benzaldehyde with key analogues, highlighting differences in substituent positions and functional groups:

Key Observations:

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group is bulkier and more electron-withdrawing than -CF₃, enhancing the aldehyde’s reactivity in nucleophilic additions (e.g., condensations) .

- Positional Effects: Fluorine at the 5-position (meta to -OCF₃) in the target compound creates a distinct electronic environment compared to analogues with substituents at the 4-position (para to aldehyde). For example, 2-Fluoro-4-(trifluoromethyl)benzaldehyde exhibits stronger electron withdrawal due to the proximity of -CF₃ to the aldehyde group .

- Purity and Applications: Higher purity (95–97%) is critical for pharmaceutical intermediates, while slightly lower grades may suffice for agrochemicals .

Activité Biologique

5-Fluoro-2-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and relevant case studies highlighting its antimicrobial and cytotoxic effects.

- Chemical Name : this compound

- CAS Number : 1092460-81-5

- Molecular Formula : C₈H₄F₄O₂

- Functional Groups : Aldehyde, fluoro, trifluoromethoxy

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : Similar compounds have been shown to interact with various enzymes and receptors, influencing biochemical pathways. The compound may act through nucleophilic substitution mechanisms.

- Cellular Signaling : It can modulate cell signaling pathways and gene expression by interacting with transcription factors and other regulatory proteins.

- Biotransformation : This compound is formed as an intermediate during the biotransformation of certain substances in humans, impacting its pharmacokinetics and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties:

- Case Study : A study synthesized derivatives that were tested against Mycobacterium tuberculosis (Mtb). Certain derivatives demonstrated significant improvements in whole-cell activity, highlighting the potential for developing new antitubercular agents.

Cytotoxicity

The cytotoxic effects of this compound have been explored in various cancer cell lines:

- Case Study : In investigations focusing on fluorinated benzaldehyde derivatives, some compounds induced significant apoptosis in resistant cancer cell lines. This suggests that the structural features of the compound contribute to its ability to target cancer cells effectively.

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to structurally similar compounds:

| Compound Name | Chemical Formula | Notable Features | Biological Activity |

|---|---|---|---|

| This compound | C₈H₄F₄O₂ | Electrophilic nature | Antimicrobial, cytotoxic |

| 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | C₈H₄F₄O₂ | Different substitution | Antimicrobial, cytotoxic |

| 3-Fluoro-5-(trifluoromethoxy)benzaldehyde | C₈H₄F₄O₂ | Varies in positioning | Potentially similar activities |

| 2-Chloro-4-(trifluoromethoxy)benzaldehyde | C₈H₄ClF₃O | Chlorine substitution | Varies based on substitution |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-2-(trifluoromethoxy)benzaldehyde, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via Ullmann coupling or direct fluorination of precursor benzaldehydes. For example, trifluoromethoxy group introduction often employs CuI/1,10-phenanthroline catalysis under inert conditions (80–100°C, 12–24 hours) . Yield optimization requires careful control of stoichiometric ratios (e.g., 1.2–1.5 equivalents of trifluoromethoxy donor) and exclusion of moisture. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) typically achieves >90% purity.

Q. How is this compound characterized spectroscopically?

- Answer : Key characterization includes:

- ¹H NMR : Aldehyde proton at δ ~10.1 ppm (singlet), aromatic protons split due to fluorine coupling (δ 7.3–8.1 ppm, J = 8–10 Hz) .

- ¹⁹F NMR : Distinct signals for -F (δ -110 to -115 ppm) and -OCF₃ (δ -58 to -62 ppm) .

- IR : Strong C=O stretch at ~1690 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Q. What are the stability considerations for this compound under storage and reaction conditions?

- Answer : The aldehyde group is prone to oxidation; storage under inert atmosphere (N₂/Ar) at 0–6°C is recommended . Stability in polar solvents (e.g., DMF, DMSO) decreases over >48 hours due to hydration. Use freshly distilled solvents for reactions to minimize decomposition.

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy and fluoro substituents influence regioselectivity in cross-coupling reactions?

- Answer : The electron-withdrawing nature of -OCF₃ and -F directs electrophilic substitution to the para position relative to the aldehyde group. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the -OCF₃ group increases oxidative addition rates to Pd(0) by stabilizing transition states via resonance . Computational studies (DFT) show a 0.3–0.5 eV lower activation energy for para-substituted intermediates .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

- Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets accurately predicts frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and electrostatic potential maps, highlighting nucleophilic attack sites at the aldehyde carbon. Solvent effects (e.g., toluene vs. DMSO) can be modeled using the PCM (Polarizable Continuum Model) .

Q. How can by-products from incomplete trifluoromethoxy group installation be identified and mitigated?

- Answer : Common by-products include des-OCF₃ intermediates (e.g., 5-fluoro-2-hydroxybenzaldehyde). LC-MS (ESI+) with m/z 206.12 [M+H]⁺ identifies the target compound, while by-products show m/z 140.11 [M+H]⁺ (loss of -OCF₃) . Mitigation involves optimizing reaction time (≥18 hours) and using excess trifluoromethylation reagents (e.g., Togni’s reagent).

Q. What role does this compound play in synthesizing spirocyclic or fused heterocycles?

- Answer : It serves as a key electrophile in Ag(I)-catalyzed cyclizations. For example, reaction with propargyl alcohols under AgOTf catalysis yields spiro-2-oxabicyclo[2.2.2]octane derivatives (confirmed by ¹³C NMR: δ 93.3, 84.4 ppm for spiro carbons) . The -OCF₃ group enhances electrophilicity, enabling regioselective [3+3] cycloadditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.